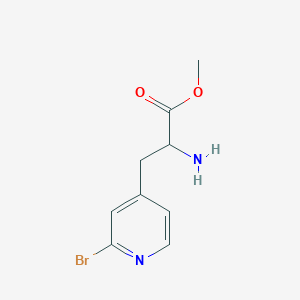![molecular formula C18H18N2OS2 B2714144 N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-(ethylthio)benzamide CAS No. 886917-72-2](/img/structure/B2714144.png)
N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-(ethylthio)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-(ethylthio)benzamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives This compound is characterized by the presence of a benzothiazole ring system substituted with dimethyl groups at positions 4 and 7, an ethylthio group at position 2, and a benzamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-(ethylthio)benzamide typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of Dimethyl Groups: The dimethyl groups can be introduced through alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.
Attachment of the Ethylthio Group: The ethylthio group can be introduced by reacting the benzothiazole derivative with an ethylthiolating agent, such as ethylthiol or ethylthiol chloride, under basic conditions.
Formation of the Benzamide Moiety: The final step involves the reaction of the substituted benzothiazole with a benzoyl chloride derivative to form the benzamide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-(ethylthio)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the benzamide moiety to an amine using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous solvents, and low temperatures.
Substitution: Amines, thiols, polar aprotic solvents, and mild heating.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted benzothiazole derivatives.
科学的研究の応用
Medicinal Chemistry: The compound has shown promise as a potential therapeutic agent due to its biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: Benzothiazole derivatives are used in the development of organic semiconductors, dyes, and fluorescent probes.
Biological Research: The compound can be used as a tool for studying biological processes and pathways, particularly those involving benzothiazole derivatives.
作用機序
The mechanism of action of N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-(ethylthio)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting Enzymes: The compound can inhibit enzymes involved in key biological processes, such as kinases or proteases.
Modulating Receptors: The compound may bind to and modulate the activity of receptors, such as G-protein-coupled receptors or ion channels.
Interacting with DNA/RNA: The compound can interact with nucleic acids, affecting gene expression and protein synthesis.
類似化合物との比較
Similar Compounds
N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-(methylthio)benzamide: Similar structure but with a methylthio group instead of an ethylthio group.
N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-(phenylthio)benzamide: Similar structure but with a phenylthio group instead of an ethylthio group.
N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-(butylthio)benzamide: Similar structure but with a butylthio group instead of an ethylthio group.
Uniqueness
N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-(ethylthio)benzamide is unique due to the specific combination of substituents on the benzothiazole ring and the benzamide moiety
特性
IUPAC Name |
N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2-ethylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2OS2/c1-4-22-14-8-6-5-7-13(14)17(21)20-18-19-15-11(2)9-10-12(3)16(15)23-18/h5-10H,4H2,1-3H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSOLHURNXBDUBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NC2=NC3=C(C=CC(=C3S2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2714062.png)

![N'-(2,4-dimethylphenyl)-N-{2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide](/img/structure/B2714067.png)


![N-({1'-benzyl-4',5'-dimethyl-1'H-[1,2'-bipyrrole]-3'-yl}methyl)-4-bromobenzene-1-sulfonamide](/img/structure/B2714072.png)



![3-amino-2-(furan-2-carbonyl)-4-(4-isopropoxyphenyl)-4,5-dihydrothieno[2,3-b]pyridin-6(7H)-one](/img/structure/B2714079.png)
![N-[(3,3,5,5-Tetramethylcyclohexyl)methyl]prop-2-enamide](/img/structure/B2714080.png)



